![molecular formula C21H23FN8O B12637704 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-](/img/structure/B12637704.png)
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- is a complex organic compound that features a combination of pyrazole, pyrimidine, and indazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and indazole structures, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity. For example, oxidation reactions might be performed at elevated temperatures in acidic or basic media, while reduction reactions often require anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways .
類似化合物との比較
Similar Compounds
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamides: Known for their potential as discoidin domain receptor inhibitors.
3-amino-1H-indazole-1-carboxamides: Exhibits antiproliferative activity against neoplastic cell lines.
Uniqueness
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- stands out due to its unique combination of pyrazole, pyrimidine, and indazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C21H23FN8O |
|---|---|
分子量 |
422.5 g/mol |
IUPAC名 |
2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]-[(6-fluoro-1H-indazol-4-yl)methyl]amino]propan-1-ol |
InChI |
InChI=1S/C21H23FN8O/c1-12(11-31)30(10-14-6-15(22)7-18-16(14)9-24-27-18)21-23-5-4-19(26-21)25-20-8-17(28-29-20)13-2-3-13/h4-9,12-13,31H,2-3,10-11H2,1H3,(H,24,27)(H2,23,25,26,28,29) |
InChIキー |
GHYZGSZITPRQRZ-UHFFFAOYSA-N |
正規SMILES |
CC(CO)N(CC1=C2C=NNC2=CC(=C1)F)C3=NC=CC(=N3)NC4=NNC(=C4)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


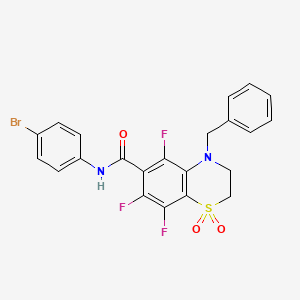
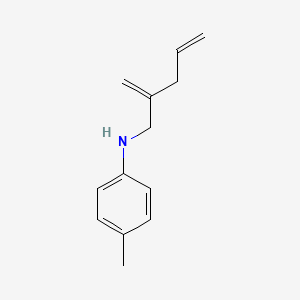

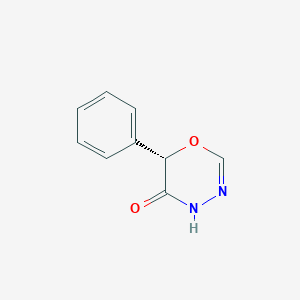
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
![(6R)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637652.png)
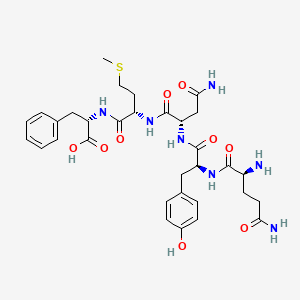
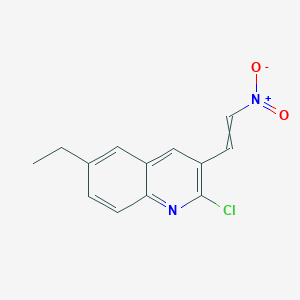


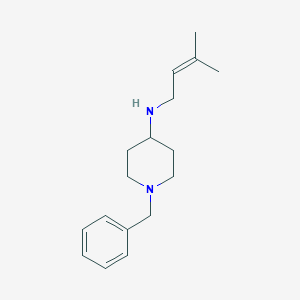
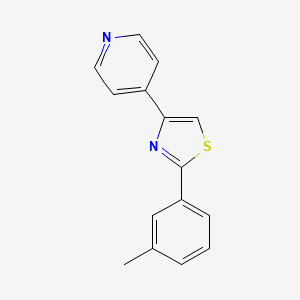
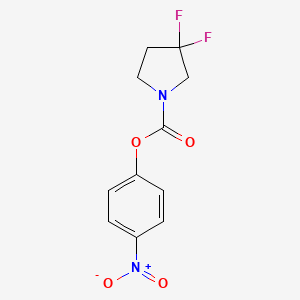
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
